Defined Role as a Pentamidine Reference Standard Versus Methyl Analog's Impurity Status
In pharmaceutical quality control, 2-ethoxysulfonylethanol is procured as a reference standard for the API Pentamidine, ensuring analytical traceability. In stark contrast, its closest analog, the methyl ester, serves a fundamentally different role as 'Pentamidine Impurity 1' [1]. This identity difference dictates their application: the ethyl ester is required for calibrating methods against pharmacopeial standards, while the methyl ester is used to identify and quantify a process-related impurity.
| Evidence Dimension | Pharmaceutical Application and Regulatory Identity |
|---|---|
| Target Compound Data | Reference Standard for Pentamidine API |
| Comparator Or Baseline | Pentamidine Impurity 1 (Methyl 2-hydroxyethanesulfonate) |
| Quantified Difference | Qualitative binary distinction: API Reference Standard vs. Designated Impurity |
| Conditions | Regulatory context for analytical method development (AMV) and quality control (QC) during drug synthesis [1] |
Why This Matters
Procuring the correct isethionate ester is non-negotiable for regulatory compliance; confusing the ethyl standard with the methyl impurity would invalidate analytical testing and compromise drug product release.
- [1] Axios Research. Ethyl 2-Hydroxyethanesulfonate. Product Page. View Source
